1-Benzyl-1-(4-bromobenzyl)hydrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-(4-bromobenzyl)hydrazine typically involves the reaction of benzylhydrazine with 4-bromobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-(4-bromobenzyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydrazones or azines.
Reduction: Corresponding amines.
Substitution: Various substituted benzylhydrazines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1-(4-bromobenzyl)hydrazine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(4-bromobenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1-(4-chlorobenzyl)hydrazine
- 1-Benzyl-1-(4-fluorobenzyl)hydrazine
- 1-Benzyl-1-(4-methylbenzyl)hydrazine
Uniqueness
1-Benzyl-1-(4-bromobenzyl)hydrazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it particularly useful in certain synthetic and research applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
1-benzyl-1-[(4-bromophenyl)methyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-14-8-6-13(7-9-14)11-17(16)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSCXXHLSCOCEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538777 |
Source
|
Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111515-65-2 |
Source
|
Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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